molecular formula C9H16O2 B6327644 3-Heptenoic acid ethyl ester CAS No. 54340-71-5

3-Heptenoic acid ethyl ester

Cat. No.: B6327644
CAS No.: 54340-71-5
M. Wt: 156.22 g/mol
InChI Key: MOTXKEQQXJIDHO-VOTSOKGWSA-N
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Description

3-Heptenoic acid ethyl ester is an organic compound with the molecular formula C9H16O2. It is an ester derived from 3-heptenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptenoic acid ethyl ester can be synthesized through the esterification of 3-heptenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

3-Heptenoic acid+EthanolH2SO43-Heptenoic acid ethyl ester+Water\text{3-Heptenoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Heptenoic acid+EthanolH2​SO4​​3-Heptenoic acid ethyl ester+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions: 3-Heptenoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-heptenoic acid and ethanol.

    Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.

    Oxidation: Oxidation reactions can convert the ester into other functional groups, such as carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Hydrolysis: 3-Heptenoic acid and ethanol.

    Reduction: 3-Hepten-1-ol.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

3-Heptenoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-heptenoic acid ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-heptenoic acid and ethanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.

Comparison with Similar Compounds

    3-Hexenoic acid ethyl ester: Similar structure with one less carbon atom.

    4-Heptenoic acid ethyl ester: Positional isomer with the double bond at a different location.

    Heptanoic acid ethyl ester: Saturated analog without the double bond.

Uniqueness: 3-Heptenoic acid ethyl ester is unique due to the presence of the double bond in the heptenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and positional isomers.

Properties

IUPAC Name

ethyl (E)-hept-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h6-7H,3-5,8H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTXKEQQXJIDHO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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